4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate
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Description
Synthesis Analysis
The synthesis of compounds related to 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate often involves complex reactions that introduce multifunctional groups to the carbon structure. For instance, the synthesis of α-azido-α-fluoro-α-(phenylthio and ethylthio)acetates showcases the creation of tri- and tetra-functional carbon compounds from ethyl bromofluoro- or chlorofluoro-acetate through reactions with various heteroatomic nucleophiles (Takéuchi et al., 1988). Another example includes the development of fluorinated aromatic diamine monomers for new fluorine-containing polyimides, indicating complex synthesis pathways to introduce fluorinated groups (Yin et al., 2005).
Molecular Structure Analysis
The molecular structure of similar fluorinated compounds reveals nearly coplanar arrangements of carbon and oxygen atoms, with specific interactions leading to a two-dimensional layer structure. This is evident in the crystal structure analysis of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate (L. Baolin et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving vinyl acetate and vinyl trifluoroacetate with cationic diimine Pd(II) and Ni(II) alkyl complexes highlight the challenges in copolymerizations of these monomers with ethylene, showcasing the complex reactivity patterns of fluorinated acetates (Williams et al., 2005).
Physical Properties Analysis
The fluorinated compounds exhibit excellent solubility in polar organic solvents and outstanding thermal stability, as demonstrated by fluorinated polyimides derived from diamine monomers with glass transition temperatures and thermal degradation points indicating high thermal resistance (Yin et al., 2005).
Mechanism of Action
properties
IUPAC Name |
[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O3/c1-6(18)20-8-4-2-7(3-5-8)9(19,10(12,13)14)11(15,16)17/h2-5,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKGROSRMIWNJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate |
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